molecular formula C19H22N2O3 B4550493 N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide

N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide

Cat. No.: B4550493
M. Wt: 326.4 g/mol
InChI Key: SENNZRCFWLZEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging of Microglia

A study by Horti et al. (2019) highlights the development of a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker primarily associated with microglia in the brain. This radiotracer, due to its specificity, can non-invasively image reactive microglia and their role in neuroinflammation across a variety of neuropsychiatric disorders. The ability to visualize microglial activity offers insights into brain injuries, demyelinating diseases, Alzheimer’s, Parkinson’s disease, and the effects of immunotherapy on the central nervous system. This advancement could significantly aid in the development of new therapeutic strategies targeting neuroinflammation and microglial activation, offering a repeatable and non-invasive measure of drug target engagement and the study of disease progression in patients (Horti et al., 2019).

Alzheimer's Disease Therapeutics

Research by Hussain et al. (2016) focused on the synthesis of a series of benzamides as potential therapeutic agents for Alzheimer’s disease. Among these, a compound demonstrated significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s treatment. This finding suggests a potential avenue for developing new treatments for Alzheimer’s disease, where modulation of enzyme activity could alleviate disease symptoms or progression. The structural features of these compounds, particularly the furamide component, play a crucial role in their biological activity, highlighting the importance of specific chemical modifications in drug development (Hussain et al., 2016).

Properties

IUPAC Name

N-[2-methyl-5-(4-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-7-9-21(10-8-13)19(23)15-6-5-14(2)16(12-15)20-18(22)17-4-3-11-24-17/h3-6,11-13H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENNZRCFWLZEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.